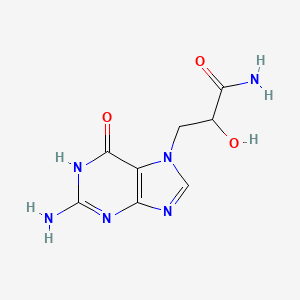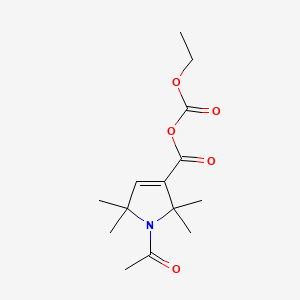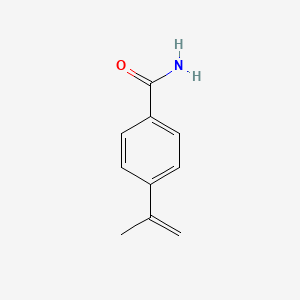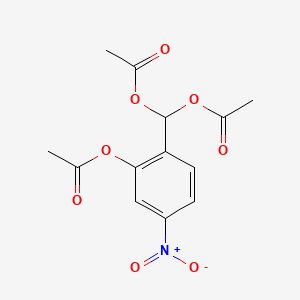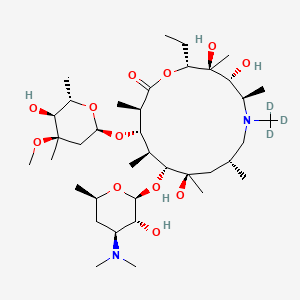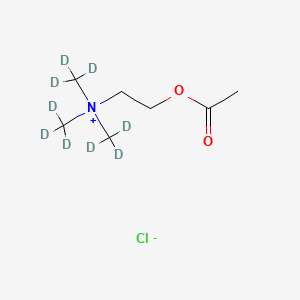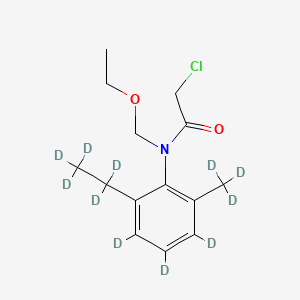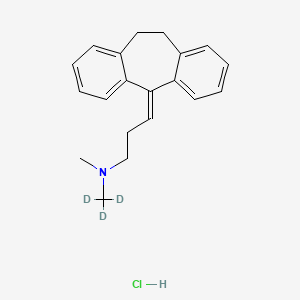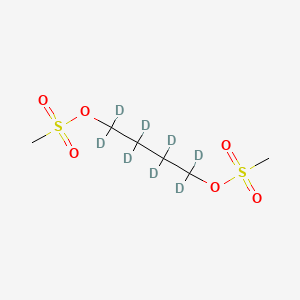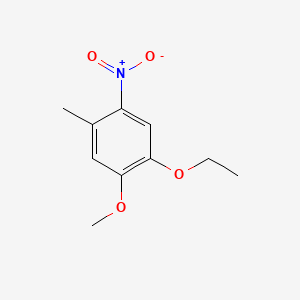![molecular formula C20H32FNO B563029 N-[2-(3-Fluorophenyl)ethyl]dodecanamide CAS No. 914381-27-4](/img/structure/B563029.png)
N-[2-(3-Fluorophenyl)ethyl]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chromatographic Analysis
An analytical method involving alumina column chromatography was developed to separate N, N-bis (2-hydroxyethyl) dodecanamide and N-(2-hydroxyethyl) dodecanamide in mixtures with dodecyl poly (oxyethylene) ethers. The study highlighted the retention time changes and elution behavior of these compounds, which could be significant for the objective analysis of similar amide compounds in mixtures (Yoshimura & Sugiyama, 1991).
Nuclear Reprocessing
In the field of nuclear reprocessing, N,N-dialkylamides, including dodecanamides with ethyl and butyl groups, were synthesized to investigate their selectivity and capability in extracting Th(IV) from acidic nitrate media. The study found that the distribution ratios of Th(IV) with these amides in kerosene decrease with the increase of the alkyl chain length, likely due to steric hindrance, which is critical for understanding the efficiency of such amides in nuclear reprocessing applications (Yu et al., 2003).
Antiproliferative Agents
A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by techniques such as 1H NMR and LC-MS, showed significant antiproliferation effects, highlighting the potential of structurally similar compounds like N-[2-(3-Fluorophenyl)ethyl]dodecanamide in cancer research (Pawar et al., 2018).
Hydrogen Bonding Interaction
The study of fluorescent hosts bearing an aromatic amide unit, such as 2-dodecanamido-4-methyl-N-[4-(dimethylamino)phenyl]quinoline-7-carboxamide, revealed anomalous fluorescence due to an intramolecular charge-transfer (ICT) process. This finding underscores the role of hydrogen bonding in modulating the photophysical properties of compounds, which could be relevant for designing fluorescence-based sensors and probes involving amide groups similar to this compound (Araki et al., 1998).
Corrosion Inhibition
In the context of corrosion science, a novel cationic surfactant, N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide, demonstrated significant corrosion inhibiting effects against carbon steel in an acidic solution. This study highlights the potential application of similar amide compounds, including this compound, in developing corrosion inhibitors for industrial applications (Hegazy et al., 2013).
作用機序
Target of Action
N-(3-Fluorophenethyl)dodecanamide is an isoquinolinium derivative and a HWY 5069 Spc1 kinase inhibitor . The primary target of this compound is the Spc1 kinase, a protein that plays a crucial role in various cellular processes.
Mode of Action
As a kinase inhibitor, N-(3-Fluorophenethyl)dodecanamide interacts with the Spc1 kinase by binding to its active site. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrate proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Spc1 kinase affects several biochemical pathways. Given that kinases are involved in signal transduction, the inhibition of Spc1 kinase can disrupt these signaling pathways, leading to downstream effects . The specific pathways affected by N-(3-Fluorophenethyl)dodecanamide and their downstream effects are subjects of ongoing research.
Result of Action
The molecular and cellular effects of N-(3-Fluorophenethyl)dodecanamide’s action are largely dependent on the specific cells and tissues where Spc1 kinase is active. By inhibiting Spc1 kinase, this compound can potentially alter cellular functions regulated by this kinase . The exact effects are still being studied.
特性
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]dodecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLFIDZHVSOSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661977 |
Source


|
| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914381-27-4 |
Source


|
| Record name | N-[2-(3-Fluorophenyl)ethyl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
